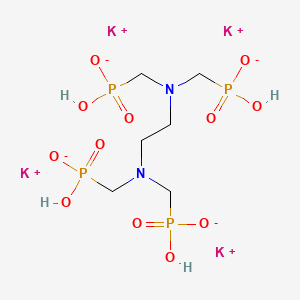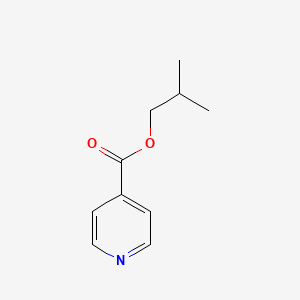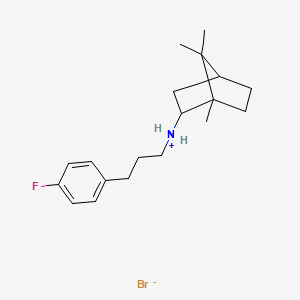
(+-)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a bornane backbone with a fluorophenylpropyl group attached, making it an interesting subject for research in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide typically involves multiple steps, starting with the preparation of the bornane backbone. The fluorophenylpropyl group is then introduced through a series of reactions, including nucleophilic substitution and reductive amination. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the bornane backbone.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the phenyl ring or the bornane backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenylpropyl group may enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorinated ethylene propylene: Shares the fluorine component but differs in structure and applications.
Polyfluoroalkyl compounds: Similar in containing fluorine atoms but have different uses and properties.
Uniqueness
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide is unique due to its specific combination of a bornane backbone with a fluorophenylpropyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
24629-72-9 |
|---|---|
Molekularformel |
C19H29BrFN |
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)propyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;bromide |
InChI |
InChI=1S/C19H28FN.BrH/c1-18(2)15-10-11-19(18,3)17(13-15)21-12-4-5-14-6-8-16(20)9-7-14;/h6-9,15,17,21H,4-5,10-13H2,1-3H3;1H |
InChI-Schlüssel |
QKVCXGICANLPAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(C2)[NH2+]CCCC3=CC=C(C=C3)F)C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


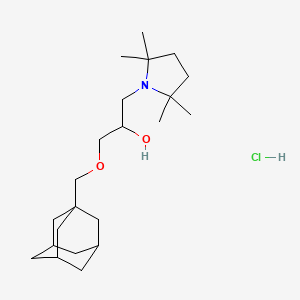
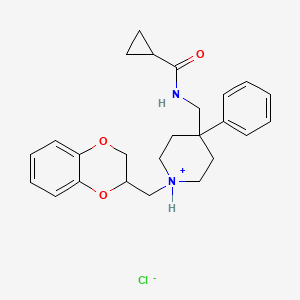
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
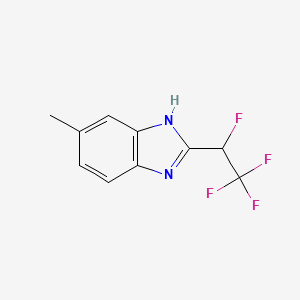
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
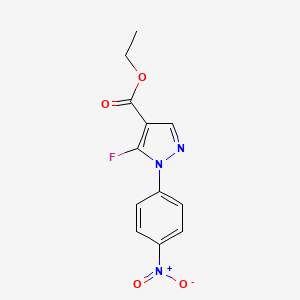
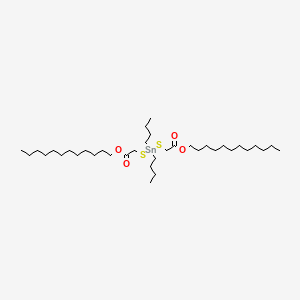
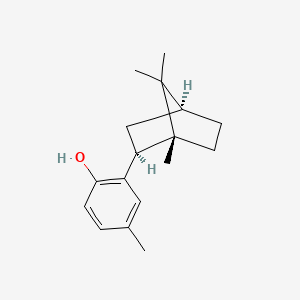


![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
